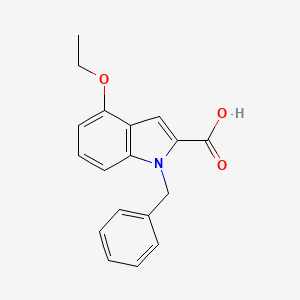

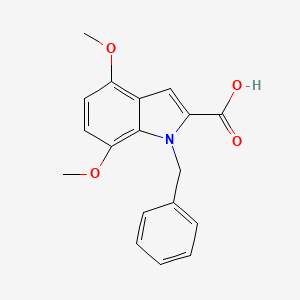

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

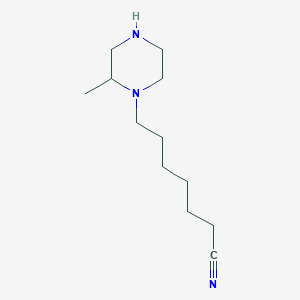

“1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C18H17NO3 . It is a derivative of indole, which is a heterocyclic compound that is widely studied for its diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula, C18H17NO3 . The compound contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl and ethoxy groups are substituents on the indole core .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available literature. Indole derivatives are known to participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Aplicaciones Científicas De Investigación

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid has been studied extensively in recent years due to its potential biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer effects. This compound has also been studied for its potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, this compound has been studied for its potential use in the production of certain pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs.

Mecanismo De Acción

Target of Action

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds was observed to chelate with two Mg2+ ions within the active site of integrase .

Biochemical Pathways

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may interact with various biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not specified in the search results. The effect of environmental factors on the action of a compound can depend on various factors, including the compound’s chemical structure, its targets, and the specific biological systems in which it acts.

This compound, like other indole derivatives, holds promise for the development of new therapeutic agents due to its broad spectrum of biological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid in laboratory experiments is its relatively simple synthesis process. Furthermore, this compound is relatively inexpensive and is widely available. However, there are some limitations associated with using this compound in laboratory experiments. For example, it is not known how stable this compound is in different environmental conditions, and it is not known how it interacts with other compounds.

Direcciones Futuras

The potential applications of 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid are still being explored, and there are a number of future directions that could be taken to further our understanding of this compound. These include further studies into its mechanism of action, its potential uses in the treatment of various diseases, and its potential use in the production of certain pharmaceuticals. Furthermore, further studies could be conducted to investigate the stability of this compound in different environmental conditions, as well as its interactions with other compounds. Finally, further research could be conducted to explore the potential applications of this compound in industrial settings, such as its potential use as a food additive or in the production of certain pharmaceuticals.

Métodos De Síntesis

1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid is synthesized in a two-step process from 1-benzylindole-2-carboxylic acid (BICA). The first step involves the reaction of BICA with 4-ethoxybenzaldehyde in the presence of an acid catalyst to form this compound. The second step involves the hydrolysis of the resulting product with a base to form this compound. The synthesis process is relatively simple, and can be conducted in a laboratory setting with minimal equipment and materials.

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-4-ethoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-22-17-10-6-9-15-14(17)11-16(18(20)21)19(15)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWFWJMNYAPGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

amine hydrochloride](/img/structure/B6361882.png)

![5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6361901.png)

![2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361940.png)

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)